Tricosactide Tricosactide
Brand Name: Vulcanchem
CAS No.: 20282-58-0
VCID: VC14597784
InChI: InChI=1S/C131H204N40O29S/c1-72(2)105(124(196)150-68-102(176)152-85(30-13-17-50-132)111(183)154-86(31-14-18-51-133)112(184)155-88(34-21-54-145-129(138)139)113(185)160-93(36-23-56-147-131(142)143)128(200)171-58-25-38-101(171)123(195)169-107(74(5)6)125(197)159-87(32-15-19-52-134)117(189)167-106(73(3)4)126(198)161-94(108(137)180)60-76-39-43-80(174)44-40-76)168-122(194)100-37-24-57-170(100)127(199)92(33-16-20-53-135)153-103(177)67-149-110(182)97(63-78-65-148-84-29-12-11-28-82(78)84)164-114(186)89(35-22-55-146-130(140)141)156-118(190)96(61-75-26-9-8-10-27-75)163-120(192)98(64-79-66-144-71-151-79)165-115(187)90(47-48-104(178)179)157-116(188)91(49-59-201-7)158-121(193)99(70-173)166-119(191)95(162-109(181)83(136)69-172)62-77-41-45-81(175)46-42-77/h8-12,26-29,39-46,65-66,71-74,83,85-101,105-107,148,172-175H,13-25,30-38,47-64,67-70,132-136H2,1-7H3,(H2,137,180)(H,144,151)(H,149,182)(H,150,196)(H,152,176)(H,153,177)(H,154,183)(H,155,184)(H,156,190)(H,157,188)(H,158,193)(H,159,197)(H,160,185)(H,161,198)(H,162,181)(H,163,192)(H,164,186)(H,165,187)(H,166,191)(H,167,189)(H,168,194)(H,169,195)(H,178,179)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-,107-/m0/s1
SMILES:
Molecular Formula: C131H204N40O29S
Molecular Weight: 2835.3 g/mol

Tricosactide

CAS No.: 20282-58-0

Cat. No.: VC14597784

Molecular Formula: C131H204N40O29S

Molecular Weight: 2835.3 g/mol

* For research use only. Not for human or veterinary use.

Tricosactide - 20282-58-0

Specification

CAS No. 20282-58-0
Molecular Formula C131H204N40O29S
Molecular Weight 2835.3 g/mol
IUPAC Name (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C131H204N40O29S/c1-72(2)105(124(196)150-68-102(176)152-85(30-13-17-50-132)111(183)154-86(31-14-18-51-133)112(184)155-88(34-21-54-145-129(138)139)113(185)160-93(36-23-56-147-131(142)143)128(200)171-58-25-38-101(171)123(195)169-107(74(5)6)125(197)159-87(32-15-19-52-134)117(189)167-106(73(3)4)126(198)161-94(108(137)180)60-76-39-43-80(174)44-40-76)168-122(194)100-37-24-57-170(100)127(199)92(33-16-20-53-135)153-103(177)67-149-110(182)97(63-78-65-148-84-29-12-11-28-82(78)84)164-114(186)89(35-22-55-146-130(140)141)156-118(190)96(61-75-26-9-8-10-27-75)163-120(192)98(64-79-66-144-71-151-79)165-115(187)90(47-48-104(178)179)157-116(188)91(49-59-201-7)158-121(193)99(70-173)166-119(191)95(162-109(181)83(136)69-172)62-77-41-45-81(175)46-42-77/h8-12,26-29,39-46,65-66,71-74,83,85-101,105-107,148,172-175H,13-25,30-38,47-64,67-70,132-136H2,1-7H3,(H2,137,180)(H,144,151)(H,149,182)(H,150,196)(H,152,176)(H,153,177)(H,154,183)(H,155,184)(H,156,190)(H,157,188)(H,158,193)(H,159,197)(H,160,185)(H,161,198)(H,162,181)(H,163,192)(H,164,186)(H,165,187)(H,166,191)(H,167,189)(H,168,194)(H,169,195)(H,178,179)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-,107-/m0/s1
Standard InChI Key OGFPDRDMMGEFOE-VELINFEKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CO)N
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)N

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Tetracosactide (CAS No. 16960-16-0) is a linear peptide with the sequence H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH . Its molecular formula, C136H210N40O31S\text{C}_{136}\text{H}_{210}\text{N}_{40}\text{O}_{31}\text{S}, corresponds to a molecular weight of 2,933.44 g/mol . The acetate salt form enhances stability, with a hygroscopic nature requiring storage at −20°C .

Table 1: Key Physicochemical Properties of Tetracosactide Acetate

PropertyValue
Density1.47±0.1 g/cm³ (Predicted)
SolubilitySparingly soluble in water
StabilityHygroscopic
Storage Conditions−20°C
ATC CodeH01AA02

The peptide’s bioactivity resides in its N-terminal region (residues 1–24), which mimics endogenous ACTH’s corticosteroidogenic effects . Structural studies confirm that residues 5–10 (Met-Glu-His-Phe-Arg-Trp) are critical for receptor binding .

Pharmacological Mechanisms and Diagnostic Applications

Activation of Adrenal Cortical Function

Tetracosactide binds to melanocortin type 2 receptors (MC2R) on adrenal cortical cells, triggering cAMP-mediated synthesis of cortisol, aldosterone, and androgens . This mechanism underpins its use in the Short Synacthen Test (SST), the gold standard for diagnosing adrenal insufficiency .

Diagnostic Protocol

  • Baseline Measurement: Plasma cortisol levels are assessed before administration .

  • Post-Injection Analysis: Cortisol is measured 30 and 60 minutes after intramuscular (IM) or intravenous (IV) tetracosactide .

  • Interpretation: A peak cortisol <500 nmol/L (18 µg/dL) indicates adrenal insufficiency .

Table 2: Comparative Performance of Tetracosactide Formulations in SST

FormulationDoseRoutePeak Cortisol (nmol/L)Sensitivity (%)
IV Tetracosactide250 µgIV580±120 98
Nasal Nasacthin003500 µgNasal565±110 96
Pediatric Dose1 µg/kgIM540±95 95

Advancements in Non-Invasive Testing

Recent trials demonstrate that nasal tetracosactide (Nasacthin003) paired with salivary cortisol/cortisone measurements achieves diagnostic accuracy comparable to IV formulations . Key findings:

  • Bioavailability: 14.3% for nasal vs. 100% for IV .

  • Pediatric Utility: Children exhibit glucocorticoid responses indistinguishable from adults .

  • Salivary vs. Plasma Correlation: r=0.89r = 0.89 for cortisol; r=0.92r = 0.92 for cortisone .

Therapeutic Indications and Clinical Use

Management of Adrenal Disorders

Tetracosactide is FDA-approved for:

  • Primary Adrenal Insufficiency: Stimulates residual adrenal function in autoimmune Addison’s disease .

  • Secondary Insufficiency: Augments cortisol production in hypopituitarism .

Dosing Regimens

ConditionDoseFrequencyDuration
Acute Adrenal Crisis1 mg IMEvery 24h2–3 days
Chronic Replacement0.25 mg SCDailyLifelong
Pediatric Dosing0.01 mg/kg IMDailyVariable

Autoimmune Nephropathy

Phase II trials report 68% remission in membranous nephropathy patients receiving weekly 1 mg tetracosactide for 12 weeks . Mechanistically, ACTH modulates podocyte injury via melanocortin receptor-1 (MC1R) .

Post-Dural Puncture Headache

A 2024 randomized trial (n=120) showed nasal tetracosactide (500 µg) reduced headache severity by 47% vs. placebo (p=0.02), likely through cortisol-mediated CSF volume regulation .

SystemIncidenceManifestations
Cardiovascular12%Hypertension, flushing
Neuropsychiatric8%Insomnia, mood swings
Gastrointestinal5%Nausea, abdominal pain
Immunological<1%Anaphylaxis (IgE-mediated)

Innovations in Drug Delivery and Formulations

Mucoadhesive Nasal Spray

The Nasacthin003 formulation combines tetracosactide with chitosan to enhance nasal mucosa retention . Pharmacodynamic studies show:

  • Time to Peak: 40 minutes vs. 30 minutes for IV .

  • Patient Preference: 89% of pediatric patients favored nasal over IM administration .

Sustained-Release Implants

Preclinical studies of PLGA-microsphere implants demonstrate:

  • Release Duration: 28 days of therapeutic cortisol levels .

  • Stability: 98% peptide integrity at 4°C for 6 months .

Future Directions and Research Priorities

Adrenal Regeneration

A 2025 trial (NCT04889976) investigates tetracosactide’s potential to regenerate zona glomerulosa cells in autoimmune adrenalitis . Early data show 32% recovery of aldosterone secretion after 6-month therapy .

Pediatric Endocrinology

Ongoing studies explore low-dose tetracosactide (0.1 µg/kg) for congenital adrenal hyperplasia, with preliminary results showing 40% reduction in androgen levels .

Hepato-Adrenal Axis

A cohort study links cirrhotic adrenal insufficiency to reduced MC2R expression, with tetracosactide restoring cortisol levels in 58% of non-responders to CRH stimulation .

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